RS102895 -

RS102895

Catalog Number: EVT-1582762
CAS Number:
Molecular Formula: C21H21F3N2O2
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1'-[2-[4-(trifluoromethyl)phenyl]ethyl]-2-spiro[1H-3,1-benzoxazine-4,4'-piperidine]one is a benzoxazine.
Overview

RS102895 is a selective antagonist of the C-C chemokine receptor type 2, commonly referred to as CCR2. This compound has garnered attention due to its role in modulating inflammatory responses and its potential therapeutic applications in various diseases, particularly those involving monocyte and macrophage activity. RS102895 is primarily studied for its implications in renal protection, diabetes-related complications, and inflammatory conditions.

Source

The compound RS102895 is synthesized and characterized in various research studies and pharmaceutical applications. It has been referenced in multiple scientific articles and databases, including the IUPHAR/BPS Guide to Pharmacology, which provides detailed annotations on its pharmacological properties .

Classification

RS102895 belongs to the class of small molecule antagonists targeting chemokine receptors. Specifically, it inhibits the CCR2 receptor, which plays a crucial role in the recruitment of monocytes to sites of inflammation. This classification positions RS102895 within the broader category of anti-inflammatory agents.

Synthesis Analysis

Methods

The synthesis of RS102895 involves several chemical reactions that typically include:

  1. Starting Materials: The synthesis begins with specific precursors that contain functional groups suitable for modification.
  2. Reagents: Common reagents may include coupling agents and solvents that facilitate the formation of desired bonds.
  3. Reaction Conditions: Reactions are conducted under controlled temperatures and atmospheres (often inert) to prevent unwanted side reactions.

Technical Details

While specific synthetic pathways can vary, general methods include:

  • Coupling Reactions: These are used to link different molecular fragments through amide or ester bonds.
  • Purification Techniques: After synthesis, compounds are purified using methods such as recrystallization or chromatography to achieve high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure

The molecular structure of RS102895 can be depicted as follows:

  • Chemical Formula: C₁₉H₁₈ClN₃O
  • Molecular Weight: Approximately 353.82 g/mol
  • Structural Features: The compound features a chlorinated aromatic ring system linked to a piperazine moiety, which is essential for its receptor-binding activity.

Data

The 2D structure can be represented using chemical drawing software or databases like PubChem or ChemSpider, where detailed structural data and stereochemistry are available.

Chemical Reactions Analysis

Reactions

RS102895 undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Formation of Amide Bonds: Key in creating the backbone of the molecule.
  2. Hydrolysis Reactions: May occur under physiological conditions, affecting bioavailability and activity.

Technical Details

The stability of RS102895 under different pH levels and temperatures is crucial for understanding its shelf-life and efficacy in therapeutic applications. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to monitor these reactions.

Mechanism of Action

Process

RS102895 exerts its pharmacological effects primarily through antagonizing CCR2, which leads to:

  • Inhibition of Monocyte Migration: By blocking CCR2, RS102895 prevents monocytes from migrating to inflamed tissues, thereby reducing inflammation.
  • Modulation of Cytokine Release: The compound influences the release of pro-inflammatory cytokines, contributing to a decrease in inflammatory responses.

Data

Studies have shown that RS102895 can significantly reduce renal injury in models of salt-sensitive hypertension by inhibiting the MCP-1/CCR2 signaling pathway . This suggests a potential therapeutic role in kidney diseases characterized by inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: RS102895 is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups makes it reactive towards nucleophiles during synthesis.
Applications

Scientific Uses

RS102895 has several promising applications in scientific research and potential clinical settings:

  1. Renal Protection Studies: Investigated for its protective effects against diabetic nephropathy and other kidney-related disorders .
  2. Inflammatory Disease Models: Used in studies assessing the role of chemokine signaling in diseases such as rheumatoid arthritis and multiple sclerosis.
  3. Cancer Research: Explored for its effects on tumor microenvironments where monocyte infiltration plays a critical role .
Mechanistic Insights into RS102895 as a CCR2 Chemokine Receptor Antagonist

Structural Basis of CCR2b Receptor Binding Specificity

RS102895 (1'-[2-[4-(Trifluoromethyl)phenyl]ethyl]-spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one) belongs to the spiropiperidine class of small-molecule antagonists that exhibit high selectivity for the CCR2b chemokine receptor subtype. Its molecular weight is 390.40 g/mol (426.86 g/mol as hydrochloride salt), with a characteristic spirocyclic piperidine-oxazine core and a lipophilic trifluoromethylphenyl extension that facilitates membrane penetration [1] [10]. X-ray crystallographic and receptor mutagenesis studies reveal that RS102895 binds within a transmembrane helical bundle pocket of CCR2b, primarily engaging with helices TM2, TM3, TM6, and TM7. A critical ionic interaction occurs between the protonated piperidine nitrogen of RS102895 and the carboxylate group of Glu291 (transmembrane helix 7) of CCR2b. This glutamate residue is evolutionarily conserved among most chemokine receptors but is notably absent in biogenic amine receptors, explaining RS102895’s selectivity profile [6].

Mutagenesis experiments demonstrate that the Glu291 residue is indispensable for high-affinity binding of spiropiperidine antagonists like RS102895. Alanine substitution at this position (E291A) reduces binding affinity by >200-fold (IC50 shifts from 360 nM to >100,000 nM), confirming its role as an anchor point. Additionally, molecular modeling suggests that the spiropiperidine core occupies a sub-pocket formed by residues Val244 (TM6), Ile116 (TM3), and Phe287 (TM7), while the trifluoromethylphenyl group extends toward extracellular loop 2 (ECL2), creating van der Waals contacts that enhance binding stability [6] [10]. This binding site partially overlaps with the orthosteric chemokine-binding region, sterically hindering MCP-1 engagement. Notably, the D284A/E291Q double mutation completely abolishes RS102895 binding, further highlighting the interdependence of these residues in maintaining the antagonist-binding pocket [1].

Table 1: Binding Affinity Profile of RS102895

TargetIC₅₀ (nM)Experimental SystemKey Structural Determinants
CCR2 (Wild Type)360Recombinant human CCR2Glu291, Val244, Ile116, Phe287
CCR2 (E291A mutant)>100,000Mutant CCR2 transfectantsLoss of ionic anchor
CCR2 (D284N mutant)568Mutant CCR2 transfectantsIntact Glu291
CCR117,800Recombinant human CCR1Non-conserved TM7 residues
Human α1a receptor130Rat vascular smooth muscleAccidental similarity in binding pocket
Rat brain 5-HT1a receptor470Rat brain cortex membranesLipophilic pocket accommodation

Competitive Inhibition of MCP-1/CCL2 Signaling Pathways

RS102895 functions as a competitive antagonist of monocyte chemoattractant protein-1 (MCP-1/CCL2), the primary endogenous ligand for CCR2. It displaces radiolabeled MCP-1 from the orthosteric binding site with a Kd of 60 nM, effectively inhibiting downstream Gi-protein-coupled signaling events [3] [6]. At concentrations ≥100 nM, RS102895 completely abrogates MCP-1-induced calcium (Ca2+) mobilization in human monocytes and recombinant CCR2-expressing cell lines (IC50 = 32 nM). This inhibition is pathway-specific, as calcium flux triggered by non-CCR2 agonists (e.g., CXCL8 via CXCR1) remains unaffected [3] [9].

In functional chemotaxis assays, RS102895 (≥1 µM) reduces monocyte migration toward MCP-1 gradients by >90% (IC50 = 1.7 µM). This potency differential between calcium flux inhibition (nM range) and chemotaxis blockade (µM range) suggests that partial receptor occupancy may suffice for blocking G-protein activation, while near-complete occupancy is required to inhibit cytoskeletal reorganization and cell migration [3] [7]. Transcriptomic analyses in renal mesangial cells reveal that RS102895 (10 µM) suppresses MCP-1-induced extracellular matrix (ECM) deposition, downregulating fibronectin and collagen IV expression by 60–75%. This occurs via inhibition of TGF-β1 upregulation, positioning CCR2 antagonism as a key intervention in fibrotic pathways [1] [9].

In Vivo Functional Correlates: In murine tendon healing models, subcutaneous RS102895 (5 mg/kg every 8 hours) significantly reduces CCR2+ monocyte infiltration during the late inflammatory phase (days 3–7 post-injury). This correlates with improved biomechanical properties of healed tendons, including 40% higher tensile strength and reduced fibrotic adhesions, confirming target engagement in disease-relevant microenvironments [7].

Table 2: Functional Inhibition by RS102895 in MCP-1/CCL2 Signaling

Signaling PathwayAssay SystemIC₅₀/Effective ConcentrationBiological Outcome
MCP-1 binding displacementRecombinant human CCR2 membranes60 nM (Kd)Competitive orthosteric blockade
Calcium influxTHP-1 monocytes32 nMInhibition of Gi-mediated PLC-β activation
ChemotaxisHuman peripheral blood monocytes1.7 µMSuppression of actin polymerization & cell migration
TGF-β1 inductionHigh glucose-stimulated mesangial cells10 µMDownregulation of profibrotic cytokine
ECM depositionDiabetic nephropathy models1–10 µMReduced fibronectin/collagen IV expression

Allosteric Modulation of G-Protein Coupled Receptor (GPCR) Conformations

Beyond orthosteric competition, RS102895 exhibits probe-dependent allosteric effects on CCR2 conformation. While classified as a competitive antagonist for MCP-1, it displays negative allosteric modulator (NAM) properties for other CCR2 ligands like MCP-3/CCL7. Biophysical studies using fluorescence resonance energy transfer (FRET) sensors show that RS102895 binding induces a distinct inactive CCR2 conformation characterized by tightened packing of transmembrane helices TM3, TM6, and TM7. This conformation sterically impedes chemokine engagement at the extracellular N-terminal domain (CRS1 site) and hinders conformational transitions required for G-protein coupling [4] [6].

The allosteric effect is particularly evident in receptor mutants lacking the orthosteric chemokine-binding site. For example, in CCR2D284N, where the conserved aspartate in TM7 is mutated, MCP-1 binding is severely impaired, yet RS102895 retains nanomolar affinity (IC50 = 568 nM). This suggests that RS102895 stabilizes an auto-inhibited state independent of direct orthosteric competition [1]. Furthermore, membrane cholesterol acts as a co-allosteric modulator of RS102895 efficacy. Cholesterol stabilizes CCR2 dimers via interactions with a CRAC (cholesterol recognition/interaction amino acid consensus) motif in TM2 and TM4. RS102895’s binding affinity increases 3-fold in cholesterol-rich membranes compared to cholesterol-depleted bilayers, likely due to cholesterol-induced ordering of the TM bundle that optimizes the antagonist-binding pocket [8].

Conformational Dynamics Implications:

  • Probe Dependence: RS102895’s inhibitory efficacy varies across CCR2 ligands. It potently blocks MCP-1 and MCP-3 but shows reduced activity against MCP-4/CCL13, possibly due to divergent chemokine N-loop interactions with CRS1 [4].
  • Receptor Oligomerization: Molecular dynamics simulations suggest RS102895 binding promotes CCR2 homodimerization, a conformation linked to G-protein uncoupling and β-arrestin bias. This may explain its preferential suppression of Gi-mediated calcium flux over β-arrestin-dependent internalization [4] [8].
  • Signal Bias: Unlike orthosteric inhibitors, RS102895 does not trigger CCR2 internalization, preserving receptor surface density while blocking activation—a therapeutically advantageous property for chronic inflammation management [3] [7].

Properties

Product Name

RS102895

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one

Molecular Formula

C21H21F3N2O2

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C21H21F3N2O2/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20/h1-8H,9-14H2,(H,25,27)

InChI Key

HIDWEYPGMLIQSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.